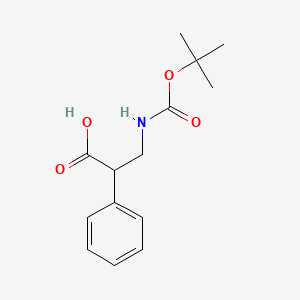

3-tert-Butoxycarbonylamino-2-phenyl-propionic acid

Description

The exact mass of the compound 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXRMWHLUUHFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373182 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67098-56-0 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Protected β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of non-canonical amino acids has become a cornerstone for the design of novel therapeutics with enhanced properties. Among these, β-amino acids have garnered significant attention due to their ability to impart unique structural and functional characteristics to peptides and peptidomimetics. The incorporation of β-amino acids can lead to increased proteolytic stability, improved pharmacokinetic profiles, and the formation of novel secondary structures. The tert-butyloxycarbonyl (Boc) protecting group is a pivotal tool in the synthesis of molecules containing these valuable building blocks. Its stability under a wide range of conditions and its facile removal under moderately acidic conditions make it an invaluable asset in multi-step organic synthesis and solid-phase peptide synthesis (SPPS).[1]

This technical guide provides a comprehensive overview of Boc-protected β-amino acids, detailing their synthesis, physicochemical properties, and applications in the development of next-generation therapeutics. It includes detailed experimental protocols for their synthesis and use, as well as a discussion of their role in modulating biological pathways.

Core Concepts of Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[2] Its utility stems from its remarkable stability towards basic and nucleophilic reagents, while being readily cleavable under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This orthogonality allows for the selective deprotection of the α-amino group during peptide synthesis without disturbing other acid-labile protecting groups that may be present on the amino acid side chains.[3]

The introduction of the Boc group is typically achieved through the reaction of a β-amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6] The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.

Physicochemical Properties of Representative Boc-Protected β-Amino Acids

The physicochemical properties of Boc-protected β-amino acids are crucial for their application in synthesis, influencing their solubility, reactivity, and handling. The following table summarizes key data for a selection of commonly used Boc-protected β-amino acids.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α] | Reference(s) |

| Boc-L-β-homoalanine | C₉H₁₇NO₄ | 203.24 | N/A | [α]D20 = -17 ± 2° (c=1 in CHCl₃) | [7][8][9] |

| (R)-N-Boc-3-aminobutyric acid | C₉H₁₇NO₄ | 203.24 | N/A | N/A | [1] |

| Boc-L-β-homoleucine | C₁₂H₂₃NO₄ | 245.32 | N/A | N/A | [10] |

| Boc-L-β-leucine | C₁₁H₂₁NO₄ | 231.29 | N/A | [α]D25 = -22 ± 3° (c=1 in CHCl₃) | [11] |

| Boc-L-β-homophenylalanine | C₁₅H₂₁NO₄ | 279.34 | 100-104 | [α]D = -19.0 ± 2° (c=1 in CH₂Cl₂) | [12] |

| Boc-D-β-homophenylalanine | C₁₅H₂₁NO₄ | 279.33 | 100-102 | N/A | [13][14][15] |

| Boc-3-fluoro-L-β-homophenylalanine | C₁₅H₂₀FNO₄ | 297.33 | 119-125 | [α]D21 = -16 ± 2° (c=1 in EtOH) | [16] |

| Boc-5-aminopentanoic acid | C₁₀H₁₉NO₄ | 217.26 | 48-52 | N/A | [17][18] |

Synthesis and Experimental Protocols

The synthesis of Boc-protected β-amino acids can be achieved through various methods, including the Arndt-Eistert homologation of α-amino acids and asymmetric synthesis routes.[19] A common and efficient method involves the homologation of N-Boc-α-amino acids.[8][12][16]

Experimental Protocol 1: Synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids[8][12][16]

This protocol outlines a safe and efficient method for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters from their corresponding α-amino acids, avoiding hazardous reagents.

Materials:

-

N-Boc-α-amino acid

-

Methoxyphosphonium ylide reagent

-

Potassium carbonate (K₂CO₃)

-

Isopropanol (i-PrOH)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Sodium periodate (NaIO₄)

-

Methyl iodide (MeI)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

Wittig-type reaction: The N-Boc-α-amino acid is subjected to a two-carbon elongation via a Wittig-type reaction with a methoxyphosphonium ylide, generated from the corresponding phosphonium salt and potassium carbonate in isopropanol. This yields the key intermediate, methyl 2-methoxy-2-alkenoate.

-

Reduction: The resulting methyl 2-methoxy-2-alkenoate is then reduced using DIBAL-H.

-

Isomerization and Cleavage: The reduced intermediate undergoes enol-keto isomerization, followed by oxidative cleavage with sodium periodate in a mixture of THF, MeOH, and water to yield the N-Boc-β³-amino acid.[16]

-

Esterification: The final N-Boc-β³-amino acid is converted to its methyl ester by reaction with methyl iodide in refluxing acetone in the presence of anhydrous potassium carbonate.[16]

Experimental Protocol 2: Boc Protection of a β-Amino Acid[1]

This protocol describes a general procedure for the Boc protection of a β-amino acid.

Materials:

-

β-Amino acid (e.g., (R)-3-aminobutyric acid)

-

Dioxane

-

Water

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate (EtOAc)

-

1 M aqueous potassium hydrogen sulfate (KHSO₄)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend the β-amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (1.5 eq) dropwise to the suspension with stirring until a clear solution is obtained.

-

Cool the reaction mixture to 0°C and add di-tert-butyl dicarbonate (1.15 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Partition the mixture between water and ethyl acetate.

-

Separate the aqueous layer and wash it with ethyl acetate.

-

Acidify the aqueous layer to pH 3 with 1 M aqueous KHSO₄ and extract with ethyl acetate (2x).

-

Combine the organic extracts, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected β-amino acid.

Experimental Protocol 3: Boc Solid-Phase Synthesis of a β-Peptide[3][7][19]

This protocol outlines a single coupling cycle for the incorporation of a Boc-protected β-amino acid into a growing peptide chain on a solid support.

Materials:

-

Resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-protected β-amino acid

-

Coupling reagent (e.g., HBTU/HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM (2x) to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Wash the resin with DCM to remove excess DIEA.

-

-

Coupling:

-

Dissolve the Boc-protected β-amino acid (2-4 equivalents) and a coupling agent in DMF.

-

Add the solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equivalents) to initiate the coupling reaction.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Experimental Protocol 4: HPLC Analysis of Boc-Protected β-Amino Acids[20][21]

This protocol provides a general method for analyzing the purity of Boc-protected β-amino acids using reverse-phase HPLC.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample of Boc-protected β-amino acid

Procedure:

-

Sample Preparation: Dissolve a small amount of the Boc-protected β-amino acid in the mobile phase.

-

Chromatographic Conditions:

-

Set a suitable gradient, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the compound.

-

Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 30-40°C).

-

Set the UV detector to an appropriate wavelength (e.g., 210-220 nm).

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Applications in Drug Development

Boc-protected β-amino acids are instrumental in the synthesis of β-peptides and peptidomimetics, which have a wide range of applications in drug discovery.[1] The incorporation of β-amino acids can enhance resistance to enzymatic degradation by proteases, a major hurdle for the therapeutic use of natural peptides.[1]

β-peptides can adopt stable secondary structures, such as helices and sheets, and can be designed to mimic the bioactive conformations of α-peptides. This allows them to target and modulate the activity of various biological targets, including:

-

G Protein-Coupled Receptors (GPCRs): β-turn peptidomimetics can be designed to interact with GPCRs, acting as either agonists or antagonists.[20]

-

Protein-Protein Interactions (PPIs): Peptides and peptidomimetics derived from β-amino acids can be developed to inhibit specific PPIs that are implicated in disease pathways.[5][21]

-

Enzyme Inhibitors: The proteolytic stability of β-peptides makes them excellent candidates for the development of potent and long-lasting enzyme inhibitors.[22]

-

Antimicrobial Agents: β-peptides with antimicrobial activity have been designed and synthesized.[23]

Visualizations

Logical Relationships and Workflows

Caption: General workflow for the Boc protection of a β-amino acid.

Caption: A single cycle of Boc solid-phase peptide synthesis (SPPS) for β-peptides.

Signaling Pathway

Caption: Simplified GPCR signaling pathway and its inhibition by a β-peptide mimetic.

Conclusion

Boc-protected β-amino acids are indispensable tools in modern drug discovery and development. Their unique properties enable the synthesis of β-peptides and peptidomimetics with enhanced stability and novel biological activities. The ability to fine-tune the properties of therapeutic peptides by incorporating these non-canonical amino acids opens up new avenues for addressing a wide range of diseases. The robust and well-established chemistry of the Boc protecting group, coupled with advanced synthetic and analytical methods, provides researchers with a powerful platform for the rational design and synthesis of the next generation of peptide-based therapeutics.

References

- 1. (R)-N-BOC-3-AMINOBUTYRIC ACID | 159991-23-8 [chemicalbook.com]

- 2. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 3. peptide.com [peptide.com]

- 4. pnas.org [pnas.org]

- 5. Stretching Peptides’ Potential to Target Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. (3S)-3-(((tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 5706671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boc-L-beta-Homoalanine - High purity | EN [georganics.sk]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Boc-D-homophenylalanine | C15H21NO4 | CID 2755954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. BOC-D-BETA-HOMOPHENYLALANINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

- 19. chempep.com [chempep.com]

- 20. Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid, a key building block in peptide synthesis and drug discovery.

Chemical and Physical Properties

3-tert-Butoxycarbonylamino-2-phenyl-propionic acid, also known as Boc-β-phenylalanine, is a derivative of the amino acid β-phenylalanine with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This protecting group enhances the compound's stability and solubility in organic solvents, making it a valuable reagent in solid-phase and solution-phase peptide synthesis.[1] The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), as well as a racemic mixture (DL).

Physicochemical Data

The following tables summarize the key physicochemical properties of the different forms of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 265.31 g/mol | [1][2][3] |

| Appearance | White to off-white powder/solid | [1][2][3] |

| Storage Conditions | 0-8 °C | [1][2][3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3-AA | 2.0 - 2.2 | [4][5] |

| Hydrogen Bond Donor Count | 2 | [4][5] |

| Hydrogen Bond Acceptor Count | 4 | [4][5] |

| Rotatable Bond Count | 6 | [4][5] |

| Topological Polar Surface Area | 75.6 Ų | [4][5] |

| Complexity | 316 | [4][5] |

Table 3: Stereoisomer-Specific Properties

| Isomer | CAS Number | Melting Point (°C) | Optical Rotation ([α]D) | Purity | Source(s) |

| (R,S) or DL | 67098-56-0 | 142-147 | Not Applicable | ≥ 98% (HPLC) | [1] |

| (R) or L | 161024-80-2 | 122-124 | +43 ± 2° (c=1 in MeOH) | ≥ 98% (HPLC) | [2] |

| (S) or D | 103365-47-5 | Not specified | Not specified | ≥ 99% (HPLC, Chiral purity) | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid.

Synthesis of 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid

The synthesis involves the protection of the amino group of 3-amino-2-phenyl-propionic acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

3-Amino-2-phenyl-propionic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-amino-2-phenyl-propionic acid in a 1:1 mixture of dioxane and 1 M NaOH solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Materials:

-

Crude 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid

-

Silica gel (60-120 mesh)

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in n-hexane.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Analytical Methods

Instrumentation:

-

HPLC system with a UV detector

For Achiral Purity Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[6]

-

Gradient: A linear gradient from 10% to 60% B over 30 minutes.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 220 nm.

For Chiral Purity Analysis:

-

Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA, IC).[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like TFA. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 220 nm.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR signals (indicative, may vary with solvent):

-

~1.4 ppm: Singlet, 9H (tert-butyl group of Boc)

-

~2.5-3.0 ppm: Multiplet, 2H (-CH₂-)

-

~4.0-4.5 ppm: Multiplet, 1H (-CH-)

-

~5.0-5.5 ppm: Broad singlet, 1H (-NH-)

-

~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl group)

-

~10-12 ppm: Broad singlet, 1H (carboxylic acid proton)

Expected ¹³C NMR signals (indicative, may vary with solvent):

-

~28 ppm: (CH₃)₃C-

-

~40-45 ppm: -CH₂-

-

~50-55 ppm: -CH-

-

~80 ppm: (CH₃)₃C -

-

~126-129 ppm: Aromatic carbons

-

~138-140 ppm: Quaternary aromatic carbon

-

~155 ppm: Carbonyl of Boc group

-

~175 ppm: Carboxylic acid carbonyl

Visualized Workflows

The following diagrams illustrate the key experimental workflows involving 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid.

Caption: Synthetic workflow for 3-tert-Butoxycarbonylamino-2-phenyl-propionic acid.

Caption: General workflow for peptide coupling using a Boc-protected amino acid.

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Architectural Backbone of Innovation: A Technical Guide to Boc-β-Phenylalanine in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic candidates with enhanced pharmacological profiles. Among these, β-amino acids, and specifically Boc-β-phenylalanine, have emerged as powerful tools for instilling proteolytic resistance and conformational rigidity. This technical guide provides an in-depth exploration of the structure and function of Boc-β-phenylalanine in the context of peptidomimetics. It details the synthetic methodologies for its incorporation, the resulting conformational landscapes, and its applications in modulating biological pathways. This document serves as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to aid researchers in the rational design of novel peptide-based therapeutics.

Introduction: The Significance of β-Amino Acids in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The introduction of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, is a key strategy in achieving these goals. This structural modification fundamentally alters the peptide backbone, rendering it less susceptible to degradation by proteases.[2]

Boc-L-β-phenylalanine, a derivative of the essential amino acid phenylalanine, is a particularly valuable building block in this context.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stable and controlled incorporation during peptide synthesis, while the phenyl side chain allows for the mimicry of natural peptide recognition motifs.[4] The unique stereochemistry and bulky side chain of β-phenylalanine can induce specific secondary structures, such as helices and turns, which are crucial for binding to biological targets.[5] This conformational control, coupled with enhanced proteolytic resistance, makes Boc-β-phenylalanine a critical component in the development of novel enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents.[6][7]

Structure and Conformational Properties of Boc-β-Phenylalanine Peptidomimetics

The incorporation of Boc-β-phenylalanine into a peptide sequence has profound implications for its three-dimensional structure. The extended backbone of β-amino acids leads to the formation of novel secondary structures not observed in α-peptides. These include various types of helices (e.g., 12-helices, 14-helices) and well-defined turns.[8] The conformational preferences of a β-phenylalanine-containing peptide are influenced by the stereochemistry of the β-amino acid and the surrounding sequence.

Conformational analysis of these peptidomimetics is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state conformation of these molecules.[9] Key NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shift deviations, provide information on inter-proton distances and dihedral angles, which are then used to calculate a three-dimensional structure.[10]

Data Presentation: Conformational Parameters

While specific quantitative data for Boc-β-phenylalanine is limited in the literature, the following table presents representative dihedral angles for peptides containing other modified phenylalanine residues to illustrate the conformational impact of such modifications.

| Peptide Sequence | Modified Residue | Φ (°) | Ψ (°) | Reference |

| Ac-(E)-ΔPhe-NMe₂ | (E)-ΔPhe | -42.0 | 127.8 | [11] |

| Ac-(Z)-ΔPhe-NMe₂ | (Z)-ΔPhe | -175.6 | 126.9 | [11] |

Note: ΔPhe refers to dehydrophenylalanine.

Functional Implications and Applications in Drug Discovery

The unique structural features of β-phenylalanine-containing peptidomimetics translate into significant functional advantages, making them attractive candidates for drug development.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids is the dramatic increase in resistance to enzymatic degradation.[12] The altered peptide backbone is not recognized as a substrate by many endogenous proteases, leading to a longer in-vivo half-life compared to their natural α-peptide counterparts.

Data Presentation: Proteolytic Stability

| Peptide Type | Expected Half-life in Serum | Rationale |

| α-peptide | Short | Susceptible to cleavage by various proteases. |

| β-peptide | Significantly longer | Altered backbone structure prevents recognition by proteases.[2] |

Modulation of Biological Targets

Peptidomimetics containing Boc-β-phenylalanine can be designed to interact with a wide range of biological targets, including enzymes and G protein-coupled receptors (GPCRs).[1] By mimicking the binding motif of a natural peptide ligand, these peptidomimetics can act as agonists or antagonists, thereby modulating cellular signaling pathways.[5]

Data Presentation: Biological Activity

Specific Ki or IC50 values for Boc-β-phenylalanine peptidomimetics are highly target-dependent and not broadly reported in a comparative context. However, the literature contains examples of potent bioactivity for peptidomimetics containing modified amino acids. For instance, a study on apelin-13 analogues showed that constraining the C-terminal phenylalanine residue resulted in a compound with a Ki of 0.07 nM.

Experimental Protocols

Synthesis of a Model Tripeptide Containing Boc-β-Phenylalanine

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model tripeptide, for example, Ala-β-Phe-Gly, using Boc chemistry on a Merrifield resin.

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-Gly-OH, Boc-L-β-phenylalanine, Boc-L-Ala-OH

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Anhydrous Hydrogen Fluoride (HF) and scavengers (e.g., anisole)

-

Diethyl ether

-

RP-HPLC system for purification

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

-

Attachment of the First Amino Acid (Boc-Gly-OH):

-

Couple Boc-Gly-OH to the resin using an appropriate method (e.g., cesium salt method) to form an ester linkage.

-

Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

-

Peptide Elongation Cycle (repeat for each amino acid):

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM for 10 minutes. Wash with DCM.[11]

-

Coupling:

-

Dissolve 2-3 equivalents of the next Boc-protected amino acid (Boc-L-β-phenylalanine, then Boc-L-Ala-OH) and coupling reagents (e.g., HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the resin, followed by DIEA.

-

Agitate for 2-4 hours. Monitor completion with a Kaiser test.[4]

-

Wash the resin with DMF and DCM.

-

-

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Boc deprotection.

-

Dry the peptide-resin under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling).

-

-

Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity by mass spectrometry and analytical HPLC.

-

Conformational Analysis by NMR Spectroscopy

This protocol outlines the general steps for determining the solution structure of a peptidomimetic containing Boc-β-phenylalanine.

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O with a buffer) to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum to assess sample purity and folding.

-

Acquire a series of two-dimensional NMR spectra:

-

COSY and TOCSY: To identify spin systems and assign proton resonances.

-

NOESY or ROESY: To identify through-space correlations between protons, which provide distance restraints.

-

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances sequentially.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.

-

Measure ³J coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.[9]

-

-

Structure Calculation and Refinement:

-

Use the experimental restraints (distances and dihedral angles) as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of structures that satisfy the experimental data.

-

Refine the structures using molecular dynamics simulations and validate the quality of the final ensemble.

-

Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a β-phenylalanine-containing peptide in the presence of serum or a specific protease.

-

Incubation: Incubate the peptide at a known concentration with the enzyme of interest (e.g., trypsin, chymotrypsin) or with serum (e.g., human or rat serum) at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction in the aliquots, for example, by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the corresponding peak area in the chromatogram.

-

Half-life Calculation: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂) of the peptide.

Signaling Pathway Modulation: A Case Study with GPCRs

Peptidomimetics containing Boc-β-phenylalanine are promising candidates for modulating the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in numerous physiological processes and are major drug targets.

A peptidomimetic can be designed to act as an antagonist, binding to the receptor but failing to induce the conformational change necessary for G protein activation, thereby blocking the action of the endogenous ligand.[1]

Hypothetical Antagonistic Action on a GPCR Pathway

Conclusion

Boc-β-phenylalanine is a versatile and powerful building block in the field of peptidomimetics. Its incorporation into peptide sequences offers a reliable strategy for enhancing proteolytic stability and introducing conformational constraints, which are critical for improving the therapeutic potential of peptide-based drugs. This guide has provided a comprehensive overview of the structure, function, synthesis, and analysis of Boc-β-phenylalanine-containing peptidomimetics. The detailed protocols and compiled data serve as a valuable resource for researchers dedicated to the rational design and development of the next generation of peptide therapeutics. Further exploration into the quantitative structure-activity relationships of these molecules will undoubtedly continue to fuel innovation in drug discovery.

References

- 1. Peptide message modulation via backbone modification - American Chemical Society [acs.digitellinc.com]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to β-Phenylalanine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review of β-phenylalanine derivatives, a promising class of compounds in medicinal chemistry. These derivatives, which are structural analogs of the natural α-amino acid phenylalanine, offer enhanced stability and diverse pharmacological activities.[1][2][3] This document explores their synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents.

Therapeutic Applications and Quantitative Data

β-Phenylalanine derivatives have demonstrated significant potential across various therapeutic areas. Their increased stability compared to natural α-amino acids makes them attractive scaffolds for drug design.[1][3]

Anticancer Activity

β-Phenylalanine derivatives have emerged as promising candidates for cancer therapy, with several compounds exhibiting potent inhibitory activity against various cancer-related targets.

Table 1: Anticancer Activity of β-Phenylalanine Derivatives

| Compound | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| Compound 10 | eEF2K | - | 18.7 µM (enzymatic) | [1] |

| Compound 21l | eEF2K | MDA-MB-231 | 12.6 µM | [4] |

| MDA-MB-436 | 19.8 µM | [4] | ||

| in vivo (xenograft) | 12-20 µM | [1] | ||

| Compound 11 | EGFR | - | 22 nM | [1] |

| BPA-L1-Pt | DNA | A549 (lung adenocarcinoma) | 9.15 µM | |

| Quinoline Derivative 4d | EGFR | A549 | 3.317 µM | |

| MCF-7 | 7.711 µM | |||

| Quinoline Derivative 4e | EGFR | A549 | 4.648 µM | |

| MCF-7 | 6.114 µM |

Antimicrobial Activity

The structural features of β-phenylalanine derivatives have been exploited to develop novel antimicrobial agents.

Table 2: Antimicrobial Activity of β-Phenylalanine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Phenylalanine-arginine β-naphthylamide (PAβN) | Acinetobacter baumannii | Potentiates quinolone and aminoglycoside activity (4-fold MIC reduction) | |

| Nα-acyl-phenylalanine salts (C₁₂ and C₁₄ alkyl chains) | Gram-positive and Gram-negative bacteria | Effective against all tested strains |

Neuroprotective Activity

β-Phenylalanine derivatives have shown promise in the treatment of neurodegenerative diseases by targeting various pathways involved in neuronal cell death and dysfunction.

Table 3: Neuroprotective Activity of β-Phenylalanine Derivatives

| Compound | Target/Model | Activity (IC₅₀/EC₅₀/% protection) | Reference |

| β-Methylphenylalanine | Rotenone-induced Parkinson's disease model (SH-SY5Y cells) | 40.2% increase in cell viability at 100 mg/L | [5] |

| Compound 29 | Glutamate and hydrogen peroxide-induced neurotoxicity | 23% global neuroprotection at 5 µM | [2] |

| Rasagiline Derivative 27 | MAO-B | 46 µM | [2] |

| 3,5-diiodo-L-tyrosine (DIT) | AMPA/kainate receptor | 104.6 µM | [6] |

| 3,5-dibromo-L-tyrosine (DBrT) | AMPA/kainate receptor | 127.5 µM | [6] |

| 3,5-Dibromo-L-phenylalanine | NMDA receptor (partial agonist) | 331.6 µM (EC₅₀) | [7] |

| AMPA/kainate receptor | 29.4 µM (IC₅₀) | [7] | |

| Benzofuran thiosemicarbazone 2b | MAO-B | 0.042 µM | [8] |

| Benzothiophene thiosemicarbazone 2h | MAO-B | 0.056 µM | [8] |

| Chalcone derivative 6 | MAO-B | 0.0021 µM | [9] |

| Benzimidazole derivative 30 | MAO-B | 0.053 µM | [9] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of β-phenylalanine derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Eukaryotic elongation factor-2 kinase (eEF2K) is a key regulator of protein synthesis and is implicated in cancer cell survival and proliferation. Some β-phenylalanine derivatives act as inhibitors of eEF2K.[1][4]

Caption: eEF2K Signaling Pathway Inhibition.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Certain β-phenylalanine derivatives have been designed as EGFR inhibitors.[1]

Caption: EGFR Signaling Pathway Inhibition.

The proteasome is a cellular machine responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Pseudopeptide inhibitors containing β-phenylalanine have been designed to target the proteasome.[1]

Caption: Proteasome Degradation Pathway Inhibition.

Experimental Protocols

General Synthesis of β-Phenylalanine Derivatives

A common and versatile method for the synthesis of β-phenylalanine derivatives is the Rodionow-Johnson reaction.[1]

Caption: General Synthesis via Rodionow-Johnson Reaction.

A representative protocol for the synthesis of a sulfonamide-containing β-phenylalanine derivative is as follows:

-

Synthesis of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid: (±)-β-Phenylalanine is dissolved in an aqueous sodium carbonate solution and cooled. 4-Methylbenzenesulfonyl chloride in an organic solvent is added dropwise with stirring. The reaction is stirred at room temperature overnight. After an acidic workup, the product is isolated by filtration.[10]

-

Esterification: The resulting acid is refluxed with methanol and a catalytic amount of sulfuric acid for 8 hours. The solvent is removed under reduced pressure to yield the methyl ester.[10]

-

Hydrazinolysis: The methyl ester is refluxed with hydrazine monohydrate in an appropriate solvent for 24 hours. The product hydrazide is isolated upon cooling and filtration.[10]

-

Heterocycle Formation: The hydrazide can then be reacted with various reagents to form different heterocyclic derivatives (e.g., pyrazoles, oxadiazoles, triazoles).[10]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the β-phenylalanine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution: The β-phenylalanine derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Neuroprotective Activity Assessment: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

-

Cell Culture: Primary neurons or a neuronal cell line (e.g., HT22 or SH-SY5Y) are cultured in a suitable format (e.g., 96-well plate).

-

Pre-treatment: Cells are pre-treated with various concentrations of the β-phenylalanine derivative for a specific duration.

-

Glutamate Exposure: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.[13]

-

Incubation: The cells are incubated for a defined period.

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the β-phenylalanine derivative and glutamate to those treated with glutamate alone.

Structure-Activity Relationships (SAR)

The biological activity of β-phenylalanine derivatives is highly dependent on their chemical structure. Systematic modifications of the core scaffold have provided insights into the key structural features required for activity.

Caption: Key Structural Modifications Influencing Activity.

-

Aryl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence activity. For instance, in some series of anticancer agents, electron-withdrawing groups at the para-position enhance potency.

-

N-Acyl/Sulfonyl Substitution: Modification of the amino group with different acyl or sulfonyl groups can modulate the compound's interaction with the target protein and affect its pharmacokinetic properties.

-

Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters, amides, or various heterocycles can impact the compound's solubility, cell permeability, and metabolic stability.

Drug Discovery and Development Workflow

The discovery and development of novel β-phenylalanine derivatives as therapeutic agents typically follow a multi-stage workflow.

Caption: Small Molecule Drug Discovery Workflow.

This process begins with the identification and validation of a biological target, followed by the discovery of "hit" compounds that show initial activity. These hits are then chemically modified to generate more potent and drug-like "lead" compounds. Lead optimization involves extensive structure-activity relationship studies to improve efficacy, selectivity, and pharmacokinetic properties. Promising candidates then move into preclinical development, which includes in vivo efficacy and safety testing, before potentially advancing to clinical trials in humans.[11][14][15]

References

- 1. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking and 3D-QSAR studies on β-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors | Semantic Scholar [semanticscholar.org]

- 11. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 12. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Peptides Containing β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides constructed from β-amino acids, known as β-peptides, represent a compelling class of peptidomimetics that have garnered significant attention in medicinal chemistry and drug development. Their unique structural properties, conferred by an additional carbon atom in the peptide backbone, lead to the formation of stable, predictable secondary structures and, most critically, confer remarkable resistance to proteolytic degradation. This guide provides a comprehensive overview of the biological activities of β-peptides, including their roles as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. We delve into detailed experimental protocols for their synthesis and evaluation, present quantitative activity data in structured formats, and visualize key molecular pathways and experimental workflows to provide a thorough resource for professionals in the field.

Introduction: The Structural Advantage of β-Peptides

Peptides are fundamental biological molecules, but their therapeutic potential is often hindered by their susceptibility to degradation by proteases.[1][2] The incorporation of β-amino acids into peptide chains is a powerful strategy to overcome this limitation.[3][4] Unlike their α-amino acid counterparts, the backbone of β-peptides is inherently resistant to cleavage by common peptidases.[5][6] This proteolytic stability significantly enhances their in vivo half-life, making them superior candidates for drug development.[1]

The altered backbone also endows β-peptides with the ability to form unique and stable secondary structures, such as the 14-helix, 12-helix, and various turns and sheets, even in short sequences.[7][8][9] This structural pre-organization allows for the precise spatial arrangement of side chains, enabling the rational design of molecules that can mimic the function of natural α-peptides and interact with high specificity to biological targets like GPCRs, protein-protein interfaces, and microbial membranes.[3][10]

Logical Relationship: From Structure to Function

The core advantage of β-peptides stems from a direct causal chain: the modified backbone imparts proteolytic resistance and encourages the formation of stable secondary structures, which in turn enables a wide range of biological functions.

Key Biological Activities and Applications

β-Peptides have been successfully designed to exhibit a wide array of biological functions, positioning them as versatile tools in therapeutic research.[3][4][10]

Antimicrobial Activity

A primary area of investigation for β-peptides is in combating infectious diseases.[11] Mimicking the amphipathic structures of natural host-defense peptides, antimicrobial β-peptides are designed to selectively target and disrupt microbial membranes. Their positive charges interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death.[3] A key advantage is their stability against proteases secreted by pathogens, a common resistance mechanism against natural peptide antibiotics.

Inhibition of Protein-Protein Interactions (PPIs)

Many disease pathways are driven by specific protein-protein interactions (PPIs).[1] The well-defined and rigid helical structures of β-peptides make them ideal scaffolds for mimicking α-helical domains that are often crucial for these interactions.[3] By presenting the correct arrangement of side chains, β-peptides can effectively block PPIs involved in cancer, such as the interaction between p53 and its negative regulator, MDM2.[12]

Enzyme Inhibition

The stability and structural diversity of β-peptides make them suitable for designing potent and specific enzyme inhibitors.[3] For example, β-peptide oligomers have been shown to be highly active inhibitors of γ-secretase, a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.[3]

Receptor Agonism and Antagonism

β-Peptides can be designed to mimic the structure of natural peptide ligands, allowing them to act as agonists or antagonists for receptors such as G-protein coupled receptors (GPCRs).[3][10] For instance, β-peptides have been developed as potent agonists for somatostatin receptors, which are targets for treating neuroendocrine tumors.[13]

Quantitative Data on Biological Activity

The efficacy of β-peptides is quantified using standard biochemical and cellular assays. The tables below summarize representative data for different biological activities.

Table 1: Antimicrobial Activity of β-Peptides

| Peptide Sequence/Name | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| (β³hVal-β³hAla-β³hLeu)₃ | Bacillus subtilis | 4 |

| (β³hVal-β³hAla-β³hLeu)₃ | Escherichia coli | 8 |

| (β³hLys-β³hVal-β³hPhe)₂ | Staphylococcus aureus | 16 |

| (β³hLys-β³hVal-β³hPhe)₂ | Pseudomonas aeruginosa | 32 |

Note: Data is representative and compiled from various literature sources. Actual values may vary based on specific experimental conditions.

Table 2: Anticancer and PPI Inhibition Activity of β-Peptides

| Peptide Sequence/Name | Target | Assay Type | IC₅₀ / Kᵢ (nM) |

| MDM2-binding β-peptide | MDM2-p53 Interaction | Fluorescence Polarization | 250 |

| γ-Secretase Inhibitor | γ-Secretase | Enzyme Activity Assay | 5.2 |

| BCL-xL-binding β-peptide | BCL-xL-Bak Interaction | Competitive Binding Assay | 110 |

Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of potency. Data is representative.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of β-peptides.

Synthesis of β-Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing β-peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12][14][15]

Objective: To synthesize a target β-peptide sequence on a solid resin support.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected β-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected β-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

SPPS Workflow Diagram

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-peptide against a specific bacterium.

Materials:

-

Purified β-peptide stock solution

-

Bacterial culture (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Bacterial Inoculum Preparation:

-

Grow the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Peptide Dilution Series:

-

In a 96-well plate, perform a two-fold serial dilution of the β-peptide stock solution in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control well (bacteria in MHB, no peptide) and a negative control well (MHB only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of bacteria.

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

Signaling Pathways and Mechanism of Action

Understanding the mechanism by which β-peptides exert their effects is crucial for rational drug design.

Mechanism of Antimicrobial Action

Amphipathic antimicrobial β-peptides typically function by disrupting the bacterial cell membrane. This process is often initiated by electrostatic interactions followed by membrane insertion and pore formation or destabilization.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 is negatively regulated by MDM2. Peptides that mimic the α-helical region of p53 can bind to MDM2, preventing it from targeting p53 for degradation and thereby restoring its tumor-suppressive function. β-Peptides designed to mimic this helix are potent inhibitors of this interaction.

Conclusion and Future Outlook

Peptides containing β-amino acids have firmly established themselves as a promising class of therapeutic candidates. Their inherent proteolytic stability, combined with the ability to adopt predictable and functionally relevant secondary structures, allows them to overcome the primary limitations of conventional peptide drugs.[1] The diverse biological activities demonstrated, from potent antimicrobial action to the specific inhibition of cancer-related protein-protein interactions, highlight their versatility.[3][10] Future research will likely focus on refining the design principles for targeting more complex biological systems, improving oral bioavailability, and advancing the most promising candidates into clinical trials. The continued development of synthetic methodologies will further expand the chemical space of accessible β-amino acids, paving the way for novel structures with enhanced therapeutic properties.[16][17]

References

- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ethz.ch [ethz.ch]

- 14. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 15. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 17. Design and Synthesis of β-Peptides With Biological Activity | Springer Nature Experiments [experiments.springernature.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Discovery and Development of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, essential molecules in a vast array of biological processes, represents a cornerstone of chemical and pharmaceutical research. The ability to construct these complex chains of amino acids with precision is fundamental to the development of new therapeutics, research tools, and biomaterials. A pivotal advancement in this field was the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides an in-depth exploration of the discovery, development, and application of the Boc group in peptide synthesis, with a focus on the underlying chemistry, experimental protocols, and quantitative data that have established it as an indispensable tool for scientists.

The strategic use of protecting groups is the bedrock of successful peptide synthesis.[1] These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of the peptide chain.[2][3] The Boc group, an acid-labile protecting group for the α-amino group of amino acids, was a groundbreaking development that enabled the robust and efficient synthesis of peptides, particularly with the advent of solid-phase peptide synthesis (SPPS).[1][4]

The Genesis of a Revolution: Discovery and Development

Prior to the introduction of the Boc group, peptide synthesis was a challenging endeavor, often limited by harsh reaction conditions and low yields. The development of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932 was a significant step forward, but its removal via catalytic hydrogenation was not always compatible with sensitive amino acid residues.[5][6] The need for a protecting group that could be removed under milder, more orthogonal conditions was evident.

In the late 1950s, the tert-butyloxycarbonyl (Boc) group emerged as a viable solution.[7] Its key advantage lay in its susceptibility to cleavage by moderate acids, a condition that left many other protecting groups and the peptide backbone intact.[8][9] This discovery was instrumental in the subsequent development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in 1963, a paradigm-shifting technique that dramatically simplified and accelerated peptide synthesis.[10][11] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy became a foundational methodology in SPPS, utilizing the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive side chains.[12][13]

Core Chemical Principles

The utility of the Boc group is rooted in its unique chemical properties: stability under a wide range of conditions and facile, selective removal.

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The base deprotonates the amino group, enhancing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the anhydride.[1][14]

The general reaction is as follows:

H₂N-CHR-COOH + ((CH₃)₃COCO)₂O → (CH₃)₃COCO-NH-CHR-COOH + (CH₃)₃COH + CO₂[1]

Boc Deprotection: The Key to Stepwise Synthesis

The removal of the Boc group is the critical deprotection step in Boc-based SPPS. This is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][14] The carbamic acid readily decarboxylates to liberate the free amine.[1][14]

This acid-catalyzed deprotection must be selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the more acid-stable side-chain protecting groups.[1] The tert-butyl cation generated during deprotection is a potent electrophile that can lead to side reactions with electron-rich amino acid residues like Tryptophan, Tyrosine, and Methionine.[15] To mitigate this, scavengers are typically added to the cleavage cocktail to trap these carbocations.[15]

Quantitative Data in Boc Chemistry

The efficiency of both the protection and deprotection steps is paramount for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.

| Reagent (Protecting Agent) | Base | Solvent System | Typical Reaction Time | Typical Yield |

| Di-tert-butyl dicarbonate ((Boc)₂O) | NaOH, Na₂CO₃, or TEA | Dioxane/Water, THF/Water, or Acetone/Water | 2-4 hours | >90% |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine (TEA) | Dioxane/Water | ~2 hours | Excellent |

Table 1: Quantitative Data for Boc Protection of Amino Acids [1][16]

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Deprotection Efficiency | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 min | >99% | Most common method. Scavengers are recommended for sensitive residues.[12][17] |

| 4M Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 30 min | >99% | Useful for selectivity in the presence of other acid-labile groups.[12] |

| Neat Trifluoroacetic Acid (TFA) | 100% | - | Variable | High | Rarely used due to its harshness.[12] |

Table 2: Quantitative Data for Boc Deprotection

| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |

| Boc | Labile | Stable | Stable |

| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH) | Stable | Labile |

| Fmoc | Stable | Labile | Generally Stable |

Table 3: Comparative Stability of Common Amine Protecting Groups [9]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in Boc-based peptide synthesis.

Protocol 1: N-α-Boc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[18]

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[18]

-

Cool the reaction mixture to 0 °C in an ice bath.[18]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[18]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.[18]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[18]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[18]

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).[18]

-

Combine the organic layers and wash with brine.[18]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[18]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM

-

Reaction vessel for SPPS

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[12]

-

Drain the DCM.[12]

-

Add the deprotection solution (25-50% TFA in DCM) to the resin. Use approximately 10 mL of solution per gram of resin.[12]

-

Shake the mixture for 20-30 minutes at room temperature.[12]

-

Drain the deprotection solution.[12]

-

Wash the resin three times with DCM.[12]

-

To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with the 5% DIPEA in DCM solution.[12]

-

Wash the resin three times with DCM to remove excess DIPEA.[12]

-

The resin is now ready for the next amino acid coupling step.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. benchchem.com [benchchem.com]

N-Boc-L-phenylalanine: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the core physicochemical characteristics of N-Boc-L-phenylalanine, a pivotal building block in peptide synthesis and various pharmaceutical applications. This guide is intended to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and logical workflows to support research and development endeavors.

Core Physicochemical Properties

N-Boc-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. This modification renders it a stable, crystalline solid with well-defined physical and chemical properties.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical parameters of N-Boc-L-phenylalanine, compiled from various sources.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 84-88 °C[1] |

| Optical Rotation | [α]²⁰/D +25° ± 1° (c=1 in ethanol)[2] |

| Purity | ≥99.0% |

| Solvent | Solubility |

| Methanol | Soluble[1][3] |

| Dichloromethane | Soluble[1][3] |

| Dimethylformamide (DMF) | Soluble[1][3] |

| N-Methyl-2-pyrrolidone | Soluble[1][3] |

| Chloroform | Slightly soluble |

| DMSO | Slightly soluble |

| Ethanol | Slightly soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Boc-L-phenylalanine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Boc-L-phenylalanine exhibits characteristic signals corresponding to its molecular structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.36 | singlet | 9H | t-butyl (Boc group) |

| 2.87 | dd | 1H | β-proton (CH₂) |

| 3.16 | dd | 1H | β-proton (CH₂) |

| 4.36 | dd | 1H | α-proton (CH) |

| 7.26 | multiplet | 5H | Phenyl group |

| ~10-12 | broad singlet | 1H | Carboxylic acid proton (OH) |

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-L-phenylalanine displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Urethane) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1500-1600 | Medium | C=C stretch (Aromatic) |

| ~1160 | Strong | C-O stretch (Boc group) |

Mass Spectrometry

In mass spectrometry, N-Boc-L-phenylalanine is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is typically dominated by the loss of the Boc group.

| m/z | Interpretation |

| 266.1387 | [M+H]⁺ (protonated molecular ion) |

| 209.0 | [M - C₄H₈]⁺ (loss of isobutylene from the Boc group)[1] |

| 166.0863 | [M - C₅H₉O₂]⁺ (loss of the entire Boc group) |

| 148.0 | [M - C₅H₉O₂ - H₂O]⁺ (subsequent loss of water) |

| 120.0808 | Immonium ion of phenylalanine |

| 91.0542 | Tropylium ion (from the benzyl group) |

| 57.0699 | t-butyl cation [C(CH₃)₃]⁺ |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of N-Boc-L-phenylalanine.

Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

-